molecular formula C12H12F2O3 B1481212 3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid CAS No. 1994013-14-7

3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

Cat. No.: B1481212
CAS No.: 1994013-14-7
M. Wt: 242.22 g/mol
InChI Key: FUWJCIGUXMFXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid is a benzoic acid derivative characterized by the presence of a difluorocyclobutyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including effects on cellular processes and enzyme interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

  • Molecular Formula : C12H12F2O3
  • Molecular Weight : 242.22 g/mol
  • Purity : Typically around 95% for research applications

The compound's structure allows it to participate in various biochemical reactions, influencing enzyme activity and cellular functions through its benzylic position, which facilitates nucleophilic substitution and oxidation reactions.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and proteins. Its mechanism includes:

  • Enzyme Interaction : The compound has been shown to interact with cathepsins B and L, which are crucial for protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) .
  • Cell Signaling Modulation : It influences various cell signaling pathways, potentially altering gene expression and cellular metabolism .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Proteolytic Activity

Studies demonstrate that this compound significantly activates proteolytic enzymes. For instance, it was found to enhance the chymotrypsin-like activity of the proteasome and promote cathepsin activation in human fibroblasts .

2. Antioxidant Activity

The compound has been investigated for its antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

3. Antimicrobial Properties

Research has explored the antimicrobial effects of benzoic acid derivatives, suggesting that this compound may possess antibacterial and antifungal activities due to its structural characteristics.

Case Studies

Several studies have provided insights into the biological effects of this compound:

  • Study on Protein Degradation : In a study evaluating various benzoic acid derivatives, this compound exhibited significant activation of cathepsins B and L compared to other derivatives, indicating its potential as a modulator of proteostasis .
  • Cellular Effects : Another investigation highlighted the compound's ability to influence cell signaling pathways affecting proliferation and apoptosis in cancer cell lines, showcasing its potential therapeutic applications in oncology .

Data Summary Table

PropertyValue
Molecular FormulaC12H12F2O3
Molecular Weight242.22 g/mol
Proteasome ActivationSignificant
Cathepsin B ActivationHigh
Antioxidant ActivityPresent
Antimicrobial ActivityInvestigated

Properties

IUPAC Name

3-[(3,3-difluorocyclobutyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c13-12(14)5-8(6-12)7-17-10-3-1-2-9(4-10)11(15)16/h1-4,8H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWJCIGUXMFXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.